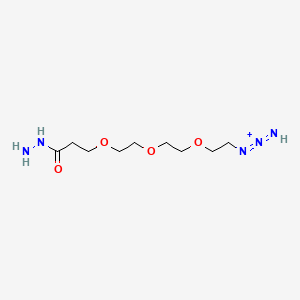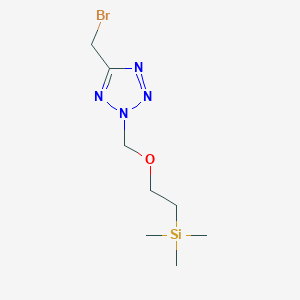![molecular formula C10H17F3N2O4S B8265430 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine](/img/structure/B8265430.png)
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine
描述
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylsulfonyl group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using pre-formed piperazine derivatives.
Introduction of the Trifluoromethylsulfonyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperazine ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Utilizing batch reactors or continuous flow systems to ensure efficient and scalable production.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Typical conditions involve the use of a base and a suitable solvent.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Deprotected Piperazine: Removal of the Boc group yields 4-[(trifluoromethyl)sulfonyl]piperazine.
科学研究应用
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
作用机制
The mechanism of action of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is primarily related to its ability to interact with biological targets through its functional groups. The trifluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group serves as a protective group during synthesis and is removed to reveal the active amine functionality.
相似化合物的比较
Similar Compounds
1-Boc-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
1-Boc-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group, offering different reactivity and applications.
Uniqueness
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
属性
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O4S/c1-9(2,3)19-8(16)14-4-6-15(7-5-14)20(17,18)10(11,12)13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLKGZDHVIESDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8265423.png)

